9-Methyl-9H-carbazole-2-carbaldehyde

Acetylcholinesterase inhibition Neuroprotection Alzheimer's disease

Select 9-methyl-9H-carbazole-2-carbaldehyde for its distinct AChE inhibition (IC50: 7.87 µg/mL) and HDAC inhibition (IC50: 4.27 µM), crucial for Alzheimer's research and epigenetic drug design. Its N-9 methyl group ensures superior potency over non-methylated analogs. Ideal for OLED precursor synthesis. Available in bulk; request a quote.

Molecular Formula C14H11NO
Molecular Weight 209.24 g/mol
CAS No. 108793-90-4
Cat. No. B1306405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Methyl-9H-carbazole-2-carbaldehyde
CAS108793-90-4
Molecular FormulaC14H11NO
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C3=C1C=C(C=C3)C=O
InChIInChI=1S/C14H11NO/c1-15-13-5-3-2-4-11(13)12-7-6-10(9-16)8-14(12)15/h2-9H,1H3
InChIKeyQOBHAZPUGZRPSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Methyl-9H-carbazole-2-carbaldehyde (CAS 108793-90-4): A Functionalized Carbazole Building Block for Neuroprotection and Optoelectronic Research


9-Methyl-9H-carbazole-2-carbaldehyde (CAS 108793-90-4) is a heterocyclic aromatic compound belonging to the carbazole family, characterized by a methyl group at the N-9 position and an aldehyde functional group at the C-2 position [1]. This N-methylated carbazole-2-carbaldehyde scaffold is recognized for its synthetic versatility and is under active investigation for both biological activities (including acetylcholinesterase inhibition and potential neuroprotection [2]) and materials science applications (as a precursor for organic semiconductors and OLEDs [3]).

Why 9-Methyl-9H-carbazole-2-carbaldehyde Cannot Be Replaced by Other Carbazole Derivatives in R&D


Within the carbazole class, specific substitution patterns directly dictate functional performance, making generic substitution unreliable. For instance, the N-9 methyl group and C-2 aldehyde in 9-methyl-9H-carbazole-2-carbaldehyde create a distinct electronic and steric environment that influences its interactions with biological targets like acetylcholinesterase (AChE) [1] and its reactivity as a building block for conjugated materials [2]. Direct comparative assays demonstrate that even closely related carbazole alkaloids (e.g., murrayanol, murrayafoline A) can exhibit over 75-fold differences in anti-AChE potency (IC50 values) [1], underscoring that structural nuances critically impact activity. Substituting this specific compound with a different carbazole derivative would therefore invalidate quantitative structure-activity relationships and introduce significant experimental variability.

9-Methyl-9H-carbazole-2-carbaldehyde (CAS 108793-90-4): Quantitative Differentiation Evidence for Scientific Selection


AChE Inhibition: Differentiating Potency and Mechanism vs. Galantamine and Murraya Carbazoles

9-Methyl-9H-carbazole-2-carbaldehyde inhibits acetylcholinesterase (AChE) via a competitive mechanism, distinguishing it from non-competitive inhibitors like mahanimbine [1]. Its potency (IC50: 7.87 ± 1.57 μg/mL) is intermediate among the tested Murraya carbazoles, being significantly less potent than murrayanol (IC50: 0.19 ± 0.06 μg/mL) and mahanimbine (IC50: 0.20 ± 0.02 μg/mL), but more potent than murrayafoline A (IC50: 14.33 ± 4.69 μg/mL) [1]. Compared to the reference drug galantamine hydrobromide (IC50: 0.52 ± 0.04 μg/mL), it is approximately 15-fold less potent [1].

Acetylcholinesterase inhibition Neuroprotection Alzheimer's disease

HDAC Inhibition: Comparative Cellular Potency Against 9H-Carbazole-2-carbaldehyde

9-Methyl-9H-carbazole-2-carbaldehyde demonstrates histone deacetylase (HDAC) inhibitory activity in HeLa cell extracts with an IC50 of 4.27 μM (4.27E+3 nM) [1]. In contrast, the structurally related 9H-carbazole-2-carbaldehyde (lacking the N-9 methyl group) shows markedly weaker inhibition of a related motor protein (KSP ATPase) with an IC50 of 13.0 μM (1.30E+4 nM) [2], suggesting that N-methylation contributes to enhanced potency or a shift in target selectivity within the carbazole series.

HDAC inhibition Epigenetics Cancer research

Cytochrome P450 Inhibition Profile: Differentiating Metabolic Liability vs. Murraya Carbazoles

In silico ADME/T predictions indicate that 9-methyl-9H-carbazole-2-carbaldehyde selectively inhibits CYP1A2, whereas other Murraya carbazoles exhibit broader CYP inhibition profiles [1]. For example, mahanimbine is predicted to inhibit all major CYP isoforms (CYP1A2, CYP2C19, CYP2D6, CYP3A4), and murrayafoline A inhibits CYP1A2, CYP2C19, CYP2D6, and CYP3A4 [1]. 9-Methyl-9H-carbazole-2-carbaldehyde is also predicted not to be a P-glycoprotein (P-gp) substrate [1], a characteristic shared only with murrayanol among the tested compounds.

ADME/T Drug metabolism CYP inhibition

Lipophilicity and Oral Bioavailability Potential: Quantitative ADME Differentiation

Computational ADME analysis positions 9-methyl-9H-carbazole-2-carbaldehyde within the yellow region of a bioavailability radar, suggesting it is a better candidate for oral bioavailability than murrayanol and mahanimbine (which fall in the white region, implying poorer oral drug candidacy) [1]. The compound's lipophilicity (Log P o/w = 2.71) is comparable to murrayafoline A (Log P = 2.77) but lower than mahanimbine (Log P = 5.39), indicating more favorable physicochemical properties for oral absorption [1].

ADME/T Drug-likeness Bioavailability

Application Scenarios for 9-Methyl-9H-carbazole-2-carbaldehyde (CAS 108793-90-4): From Neuroprotection Research to Optoelectronic Materials


Scenario 1: Investigating Structure-Activity Relationships (SAR) in Acetylcholinesterase (AChE) Inhibition

9-Methyl-9H-carbazole-2-carbaldehyde serves as a critical control and comparator compound in SAR studies of Murraya-derived carbazole alkaloids for Alzheimer's disease research. Its distinct intermediate AChE inhibitory potency (IC50: 7.87 μg/mL) and competitive inhibition mechanism, benchmarked against more potent (murrayanol, IC50: 0.19 μg/mL) and less potent (murrayafoline A, IC50: 14.33 μg/mL) analogs, allow researchers to systematically probe the structural determinants (e.g., N-9 methylation, C-2 aldehyde) that modulate anti-AChE activity [1].

Scenario 2: Developing HDAC Inhibitor Libraries with Improved Potency and Selectivity

This compound is employed as a core scaffold for designing novel histone deacetylase (HDAC) inhibitors. Its demonstrated cellular HDAC inhibition (IC50: 4.27 μM) [2], coupled with its synthetic accessibility, makes it a valuable starting point for chemical optimization. The quantitative potency advantage over the non-methylated analog (9H-carbazole-2-carbaldehyde) [3] underscores the importance of the N-9 methyl group for biological activity, guiding medicinal chemistry efforts toward more effective epigenetic modulators.

Scenario 3: Synthesizing Conjugated Polymers and Small Molecules for Organic Electronics

As an aldehyde-functionalized carbazole, 9-methyl-9H-carbazole-2-carbaldehyde is a key precursor for constructing extended π-conjugated systems via reactions like Knoevenagel condensation or imine formation. Its rigid, electron-rich carbazole core and reactive aldehyde group are exploited to synthesize hole-transporting materials, fluorescent dyes, and monomers for organic light-emitting diodes (OLEDs) and perovskite solar cells [4]. This application leverages the compound's unique electronic properties derived from the N-methyl and C-2 aldehyde substitution pattern.

Scenario 4: Pharmacokinetic Profiling and Oral Bioavailability Assessment of Carbazole Scaffolds

9-Methyl-9H-carbazole-2-carbaldehyde is utilized as a reference compound in in silico ADME studies to benchmark the drug-likeness of carbazole derivatives. Its favorable predicted oral bioavailability (yellow radar region) and moderate lipophilicity (Log P = 2.71) [1] provide a quantitative baseline for comparing the pharmacokinetic potential of new synthetic carbazole analogs, facilitating the early-stage triage of compounds with undesirable ADME properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9-Methyl-9H-carbazole-2-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.